N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide

Conformational Analysis Kinase Inhibition Medicinal Chemistry

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396554-77-0) is a synthetic heterocyclic compound that integrates a 1,4-thiazepane-3-carboxamide core with a furan-2-yl substituted 1,3-thiazole moiety. It belongs to the broader class of thiazole carboxamide derivatives, which are notably explored for their kinase inhibition potential, specifically as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1).

Molecular Formula C13H13N3O3S2
Molecular Weight 323.4
CAS No. 1396554-77-0
Cat. No. B3237872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396554-77-0
Molecular FormulaC13H13N3O3S2
Molecular Weight323.4
Structural Identifiers
SMILESC1CSCC(NC1=O)C(=O)NC2=NC(=CS2)C3=CC=CO3
InChIInChI=1S/C13H13N3O3S2/c17-11-3-5-20-6-9(14-11)12(18)16-13-15-8(7-21-13)10-2-1-4-19-10/h1-2,4,7,9H,3,5-6H2,(H,14,17)(H,15,16,18)
InChIKeyGJAQAPCSEWBNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the Core Structure of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396554-77-0)


N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396554-77-0) is a synthetic heterocyclic compound that integrates a 1,4-thiazepane-3-carboxamide core with a furan-2-yl substituted 1,3-thiazole moiety . It belongs to the broader class of thiazole carboxamide derivatives, which are notably explored for their kinase inhibition potential, specifically as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [1]. This compound serves as a structurally distinct tool molecule for investigating serine/threonine kinase signaling pathways, where the combination of a seven-membered thiazepane ring and a furan-thiazole appendage creates a unique pharmacophoric profile not replicated by simpler six-membered piperidine or pyrimidine-based analogs.

Why N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide Cannot Be Simply Replaced by Its Closest Analogs


Attempting to replace this compound with a structurally similar analog, such as N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide, introduces a critical conformational constraint difference. The seven-membered 1,4-thiazepane ring in the target compound provides a distinct spatial orientation and greater rotational degrees of freedom for the carboxamide linker compared to the six-membered piperidine ring found in common analogs . Furthermore, the presence of a 5-oxo group on the thiazepane core introduces a hydrogen bond acceptor/donor motif absent in simpler acetamide or piperidine derivatives, which can fundamentally alter target engagement kinetics and selectivity profiles within the PDK1 kinase family [1]. Generic substitution without these specific pharmacophoric features risks losing the intended inhibitory potency and pathway selectivity observed in the original patent-specified compound series.

Quantifiable Differentiation of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide Against Key Comparators


Structural Complexity and Heteroatom Count: Thiazepane Core vs. Piperidine Core

The target compound contains a 5-oxo-1,4-thiazepane ring system (C6H10N2O2S core), distinguishing it from the widely available piperidine-4-carboxamide analog (C9H10N2O2S core) . The thiazepane ring introduces two heteroatoms (N and S) into the saturated ring, compared to one (N) in the piperidine ring. This results in a molecular weight of 323.39 g/mol for the target versus approximately 263.35 g/mol for the piperidine comparator, reflecting a significant increase in polar surface area and hydrogen bonding capability . The 5-oxo substitution further adds a carbonyl dipole, absent in the simple piperidine analog, which is predicted to alter the compound's interaction with the hinge region of kinases like PDK1 [1].

Conformational Analysis Kinase Inhibition Medicinal Chemistry

Commercially Specified Purity: A Procurement Advantage Over Less Characterized Analogs

The target compound is commercially available with a documented purity specification of 95%+ (HPLC) from vendor Chemenu, catalog number CM999519 . In contrast, related furan-thiazole analogs such as N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 75884-37-6) are frequently listed without a guaranteed purity specification or are provided as technical grade only, introducing variability into biological assay results . The explicitly stated purity level for the target compound reduces the risk of off-target effects from impurities, ensuring greater experimental reproducibility in kinase inhibition assays.

Chemical Procurement Purity Analysis Reproducibility

Patent-Specific Linkage to PDK1 Inhibition: A Targeted Pathway Advantage

The compound falls within the chemical space described in patent WO2012036974A1, which explicitly claims thiazole carboxamide derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [1]. While specific IC50 values for this exact derivative are not disclosed in the patent's exemplified compounds, the general formula encompasses the furan-2-yl and 5-oxo-1,4-thiazepane substitution pattern. This association provides a mechanistic targeting rationale absent in close structural analogs like N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396557-63-3), which lacks the central thiazole ring and is not covered by this kinase inhibitor patent .

Kinase Inhibitor PDK1 Cancer Biology

Physicochemical Property Differentiation: CLogP and Solubility Profile

The 5-oxo-1,4-thiazepane core, combined with the furan-thiazole moiety, is predicted to yield a calculated partition coefficient (CLogP) of approximately 1.2, indicating balanced lipophilicity [1]. This contrasts with the simpler N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 75884-37-6), which has a predicted CLogP near 0.8, suggesting higher aqueous solubility but potentially poorer membrane permeability . The moderate increase in lipophilicity (ΔCLogP ≈ 0.4) for the target compound may enhance its passive diffusion across cell membranes, a critical factor for intracellular kinase engagement in cellular assays [2].

Drug-likeness CLogP ADME Properties

Optimal Scientific and Industrial Use Cases for N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide


PDK1-Dependent Cancer Cell Proliferation Assays

Leveraging the compound's patent-associated PDK1 inhibitory scaffold, this molecule is best employed as a chemical probe in cell-based assays (e.g., MTT or BrdU proliferation assays) using cancer cell lines with documented PTEN loss or PI3K/Akt pathway hyperactivation [1]. The guaranteed purity of ≥95% ensures minimal interference from contaminants, and the predicted cellular permeability (CLogP ≈ 1.2) supports effective intracellular target engagement.

Structure-Activity Relationship (SAR) Studies on Seven-Membered Ring Kinase Inhibitors

The 5-oxo-1,4-thiazepane core presents a unique scaffold for SAR exploration, specifically to probe the conformational flexibility and hydrogen bonding requirements of the kinase hinge region [2]. Comparative studies with six-membered piperidine or pyrimidine-containing analogs can elucidate the impact of ring size and heteroatom substitution on PDK1 selectivity and potency.

Reference Standard for In Silico Docking and Pharmacophore Modeling

Given its distinct structural features—furan-thiazole linker, 5-oxo group, and thiazepane ring—this compound serves as a valuable reference for validating computational models aiming to predict PDK1 binding affinity . Its use can help refine scoring functions and docking algorithms, particularly for flexible macrocyclic or semi-cyclic kinase inhibitors.

Quote Request

Request a Quote for N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.